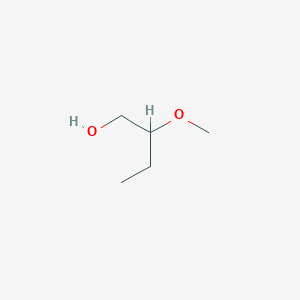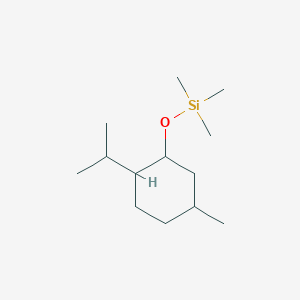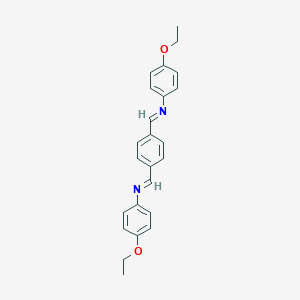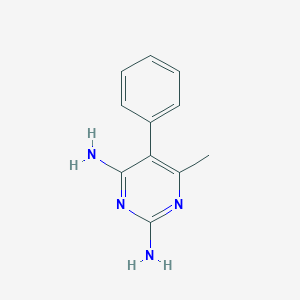
6-methyl-5-phenylpyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-5-phenylpyrimidine-2,4-diamine is an organic compound belonging to the class of aminopyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Vorbereitungsmethoden
The synthesis of 6-methyl-5-phenylpyrimidine-2,4-diamine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of acetylacetone with dicyandiamide in the presence of a catalyst such as nickel acetate. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and dehydration to yield the desired pyrimidine derivative .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
6-methyl-5-phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
6-methyl-5-phenylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: This compound is studied for its potential as an inhibitor of dihydrofolate reductase, an enzyme involved in the folate pathway.
Industry: Pyrimidine derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of 6-methyl-5-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, as an anti-tubercular agent, it inhibits dihydrofolate reductase in Mycobacterium tuberculosis, thereby disrupting the folate pathway and inhibiting bacterial growth . In anti-inflammatory applications, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
6-methyl-5-phenylpyrimidine-2,4-diamine can be compared with other similar compounds such as:
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound has an ethyl group instead of a methyl group at the 6-position.
Trimethoprim: A well-known antibacterial agent that also contains a 2,4-diaminopyrimidine core.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
18588-50-6 |
|---|---|
Molekularformel |
C11H12N4 |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
6-methyl-5-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H12N4/c1-7-9(8-5-3-2-4-6-8)10(12)15-11(13)14-7/h2-6H,1H3,(H4,12,13,14,15) |
InChI-Schlüssel |
RBOOBZAJMOATAV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2 |
| 18588-50-6 | |
Synonyme |
2,4-diamino-5-phenyl-6-methylpyrimidine IEM 687 IEM-687 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


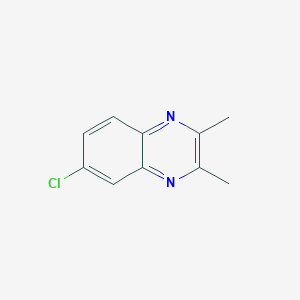
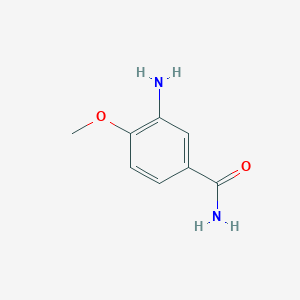
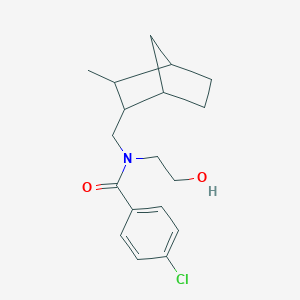
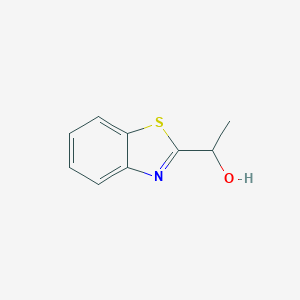
![Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B96671.png)
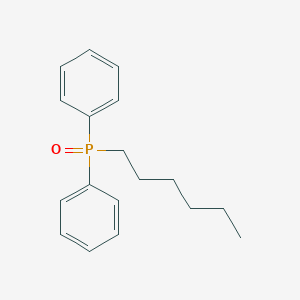

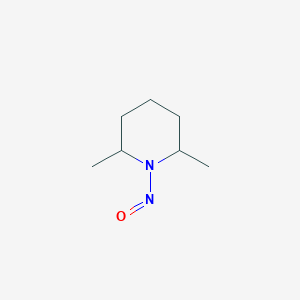
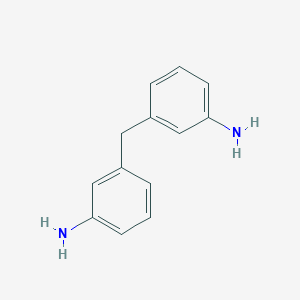
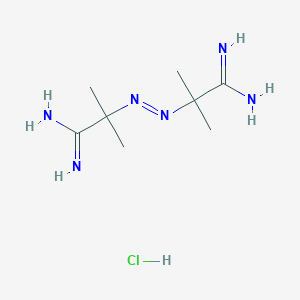
![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)
